CAS Number | 1009298-59-2 |
Product Name | Vistusertib |
IUPAC Name | 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide |
Molecular Formula | C25H30N6O3 |
Molecular Weight | 462.5 g/mol |
InChI | InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 |
InChI Key | JUSFANSTBFGBAF-IRXDYDNUSA-N |
SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
Solubility | Soluble in DMSO, not in water |
Synonyms | 3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide, AZD-2014, AZD2014, vistusertib |
Canonical SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
Isomeric SMILES | C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C |
AZD 2014 is a potent, selective, ATP-competitive mTORC1/2 dual inhibitor that inhibits phosphorylation of both mTORC1 and 2 substrate proteins in whole cells. It exhibits an IC50 value of 2.81 nM against the isolated recombinant enzyme and >1,000-fold selectivity against all PI3K isoforms. AZD 2014 has broad antiproliferative effects across multiple cell lines and reduces tumor growth in in vivo models of ER+ breast cancer.1. It has efficacy against acute myeloid leukemia when combined with the pan Pim kinase inhibitor AZD 1208 and enhances the radiosensitivity of different cancer cell types.
A dual mTORC1/ mTORC2 inhibitor for the treatment of advanced solid malignancies
Vistusertib is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Vistusertib inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.
Vistusertib is under investigation for the treatment of Advanced Gastric Adenocarcinoma.
Purity | >98% (or refer to the Certificate of Analysis) |
Molecular Weight | 462.5 g/mol |
XLogP3 | 2.8 |
Exact Mass | 462.23794 |
Appearance | Yellow solid powder |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
UNII | 0BSC3P4H5X |
GHS Hazard Statements |
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.; H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]; H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]; H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure] |
Pharmacology | Vistusertib is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Vistusertib inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway. |
Pictograms |
Acute Toxic;Health Hazard |
Other CAS | 1009298-59-2 |
Wikipedia | Vistusertib |
Dates | Modify: 2023-04-04 |
1: Huo HZ, Zhou ZY, Wang B, Qin J, Liu WY, Gu Y. Dramatic suppression of colorectal cancer cell growth by the dual mTORC1 and mTORC2 inhibitor AZD-2014. Biochem Biophys Res Commun. 2014 Jan 10;443(2):406-12. doi: 10.1016/j.bbrc.2013.11.099. Epub 2013 Dec 2. PubMed PMID: 24309100.
2: Kahn J, Hayman TJ, Jamal M, Rath BH, Kramp T, Camphausen K, Tofilon PJ. The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells. Neuro Oncol. 2014 Jan;16(1):29-37. doi: 10.1093/neuonc/not139. Epub 2013 Dec 4. PubMed PMID: 24311635; PubMed Central PMCID: PMC3870843.
3: Rastogi R, Jiang Z, Ahmad N, Rosati R, Liu Y, Beuret L, Monks R, Charron J, Birnbaum MJ, Samavati L. Rapamycin induces mitogen-activated protein (MAP) kinase phosphatase-1 (MKP-1) expression through activation of protein kinase B and mitogen-activated protein kinase kinase pathways. J Biol Chem. 2013 Nov 22;288(47):33966-77. doi: 10.1074/jbc.M113.492702. Epub 2013 Oct 14. PubMed PMID: 24126911; PubMed Central PMCID: PMC3837136.
4: Pike KG, Malagu K, Hummersone MG, Menear KA, Duggan HM, Gomez S, Martin NM, Ruston L, Pass SL, Pass M. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorg Med Chem Lett. 2013 Mar 1;23(5):1212-6. doi: 10.1016/j.bmcl.2013.01.019. Epub 2013 Jan 18. PubMed PMID: 23375793.
* For orders by credit card, we will send you a digital invoice so you can place an order online.